molecular formula C12H10O3 B11899281 2-(1-Hydroxyethyl)naphthalene-1,4-dione CAS No. 55720-84-8

2-(1-Hydroxyethyl)naphthalene-1,4-dione

Cat. No.: B11899281
CAS No.: 55720-84-8
M. Wt: 202.21 g/mol
InChI Key: IFGYOGFPTOLNSE-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl)naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a hydroxyethyl group attached to the naphthalene-1,4-dione structure, which imparts unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxyethyl)naphthalene-1,4-dione can be achieved through several methods. One efficient method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method offers high yields, short reaction times, and the reusability of the catalyst . Another method involves the use of nano copper (II) oxide as a catalyst under ambient and solvent-free conditions. This method also provides high yields and is environmentally benign .

Industrial Production Methods: Industrial production of this compound typically involves multi-component reactions (MCRs) that are valuable in organic and medicinal chemistry. These reactions are efficient, selective, and can be scaled up for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Hydroxyethyl)naphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the quinone structure, which is highly reactive.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include aromatic aldehydes, aromatic amines, and various catalysts such as L-proline and nano copper (II) oxide . The reactions are typically carried out under mild conditions, such as ambient temperature and solvent-free environments.

Major Products Formed: The major products formed from the reactions of this compound include various heterocyclic compounds such as xanthenes, phenazines, quinoxalines, spiro compounds, acridines, oxazines, anthracenes, chromenes, furans, and quinolones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyethyl)naphthalene-1,4-dione involves its ability to undergo redox cycling, which generates reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The compound also interacts with various molecular targets and pathways, including enzymes involved in cellular respiration and DNA synthesis .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-(1-Hydroxyethyl)naphthalene-1,4-dione include other hydroxy-substituted naphthoquinones such as lawsone (2-hydroxy-1,4-naphthoquinone) and juglone (5-hydroxy-1,4-naphthoquinone) .

Uniqueness: What sets this compound apart from other similar compounds is its unique hydroxyethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

55720-84-8

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

2-(1-hydroxyethyl)naphthalene-1,4-dione

InChI

InChI=1S/C12H10O3/c1-7(13)10-6-11(14)8-4-2-3-5-9(8)12(10)15/h2-7,13H,1H3

InChI Key

IFGYOGFPTOLNSE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=O)C2=CC=CC=C2C1=O)O

Origin of Product

United States

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